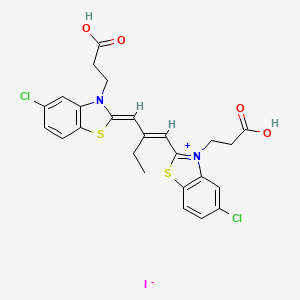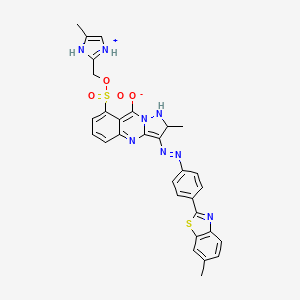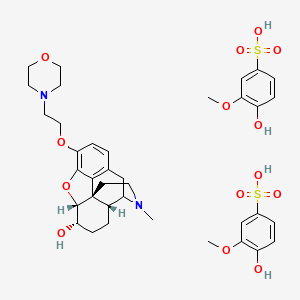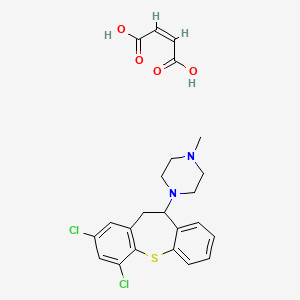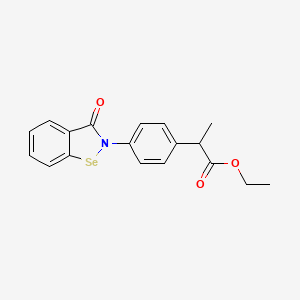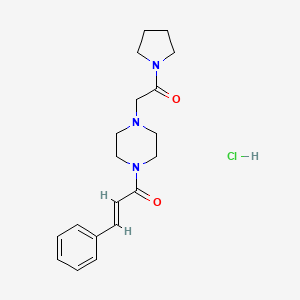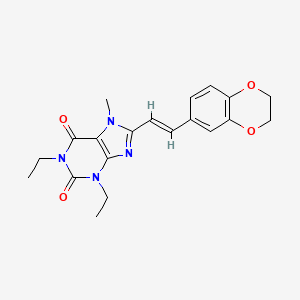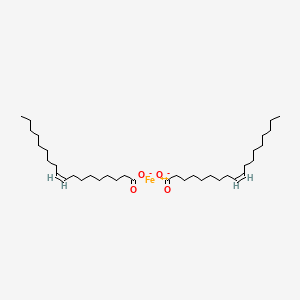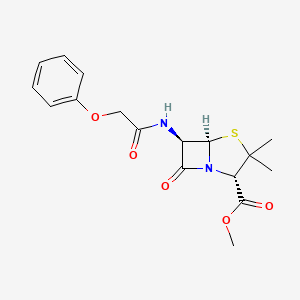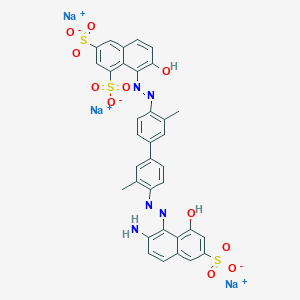
Trisodium 8-((4'-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-7-hydroxynaphthalene-1,3-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely used as a thermal stabilizer in various applications, including polyolefins, styrenics, polyols, hot melt adhesives, lubricants, and polyamides . This compound is known for its excellent performance at processing temperatures and strong synergy with other types of antioxidants such as phenolics and phosphites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAUGARD™ 445 involves the reaction of 4-(1-methyl-1-phenylethyl)aniline with 4-(1-methyl-1-phenylethyl)phenylamine. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of NAUGARD™ 445 involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes steps such as mixing, heating, and purification to obtain the final product in the desired form, either as a powder or granules .
Chemical Reactions Analysis
Types of Reactions
NAUGARD™ 445 undergoes various chemical reactions, including:
Oxidation: It acts as an antioxidant, preventing the oxidation of other compounds.
Reduction: It can participate in reduction reactions, stabilizing free radicals.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving NAUGARD™ 445 include oxidizing agents, reducing agents, and various solvents such as acetone, cyclohexane, and toluene . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from reactions involving NAUGARD™ 445 depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound helps form stable oxidized products, while in reduction reactions, it helps form reduced products .
Scientific Research Applications
NAUGARD™ 445 has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and storage.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Studied for its potential use in preventing oxidative stress-related diseases.
Mechanism of Action
NAUGARD™ 445 exerts its effects by acting as an antioxidant. It stabilizes free radicals and prevents the oxidation of other compounds. The molecular targets and pathways involved include the stabilization of polymer chains and the prevention of peroxide degradation . This compound also shows strong synergy with other antioxidants, enhancing its overall effectiveness .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to NAUGARD™ 445 include:
NAUGARD™ 76: Another aromatic amine antioxidant with similar applications.
NAUGARD™ 512: A phenolic antioxidant used in similar industrial applications.
Uniqueness
NAUGARD™ 445 is unique due to its non-discoloring properties and high performance at processing temperatures. Its strong synergy with other antioxidants, such as phenolics and phosphites, makes it an excellent choice for various applications .
Properties
CAS No. |
73398-47-7 |
|---|---|
Molecular Formula |
C34H24N5Na3O11S3 |
Molecular Weight |
843.8 g/mol |
IUPAC Name |
trisodium;8-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C34H27N5O11S3.3Na/c1-17-11-19(4-8-26(17)36-38-33-25(35)7-3-21-13-23(51(42,43)44)15-29(41)31(21)33)20-5-9-27(18(2)12-20)37-39-34-28(40)10-6-22-14-24(52(45,46)47)16-30(32(22)34)53(48,49)50;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |
InChI Key |
JZJJRKGVMAIFNE-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



